
3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one, also known as C16, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of indole derivatives and has shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. 3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and physiological effects:
Studies have shown that 3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has a variety of biochemical and physiological effects. 3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in cancer cell growth and proliferation. 3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, 3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the formation of amyloid-beta peptides, which are associated with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, 3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to have low toxicity in vitro, which makes it a safer alternative to other anti-cancer drugs. However, one of the limitations of using 3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity.
Direcciones Futuras
There are several future directions for the study of 3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one. One potential direction is to further investigate its anti-cancer properties and develop it as a potential anti-cancer drug. Another direction is to study its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, more research is needed to fully understand the mechanism of action of 3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one and how it interacts with other molecules in the body.
Métodos De Síntesis
The synthesis of 3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one involves the reaction of 2-methylbenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 3-(2-methylbenzyl)-4-oxobutanoic acid ethyl ester. This intermediate is then reacted with indoline-2,3-dione in the presence of piperidine to yield 3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one.
Aplicaciones Científicas De Investigación
3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in various scientific fields. One of the most significant applications of 3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one is in the field of cancer research. Studies have shown that 3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has anti-cancer properties and can induce apoptosis in cancer cells. 3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta peptides, which are associated with the disease.
Propiedades
Nombre del producto |
3-hydroxy-1-(2-methylbenzyl)-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Fórmula molecular |
C24H21NO3 |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
3-hydroxy-1-[(2-methylphenyl)methyl]-3-phenacylindol-2-one |
InChI |
InChI=1S/C24H21NO3/c1-17-9-5-6-12-19(17)16-25-21-14-8-7-13-20(21)24(28,23(25)27)15-22(26)18-10-3-2-4-11-18/h2-14,28H,15-16H2,1H3 |
Clave InChI |
ICOJCZIXFUUTGA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=C4)O |
SMILES canónico |
CC1=CC=CC=C1CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



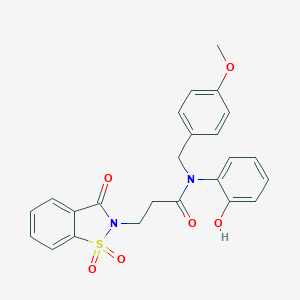
![3-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}benzoic acid](/img/structure/B277256.png)
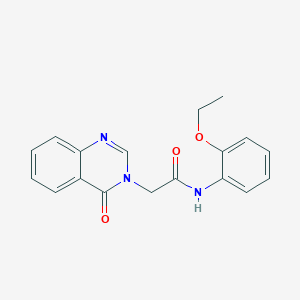
![4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one](/img/structure/B277260.png)
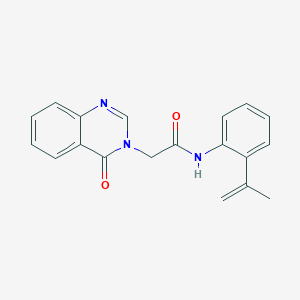
![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-ynyl benzoate](/img/structure/B277264.png)
![4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine](/img/structure/B277265.png)
![2-methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B277266.png)
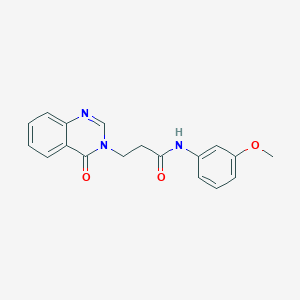
![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-bromobenzoate](/img/structure/B277273.png)
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2,4-dichlorobenzoate](/img/structure/B277274.png)
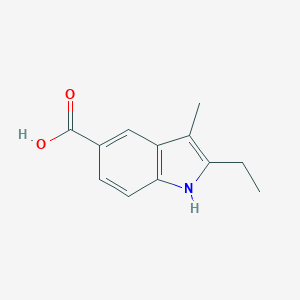
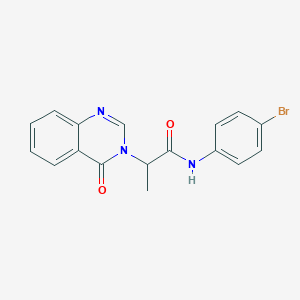
![N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide](/img/structure/B277284.png)